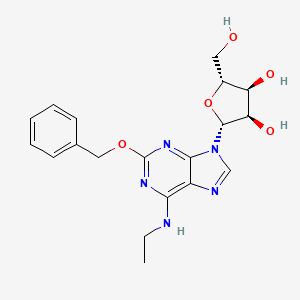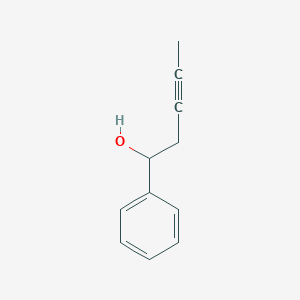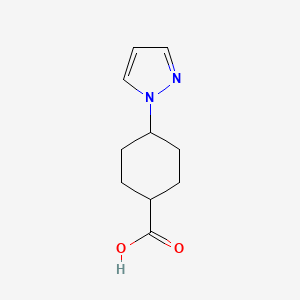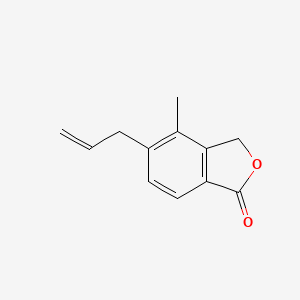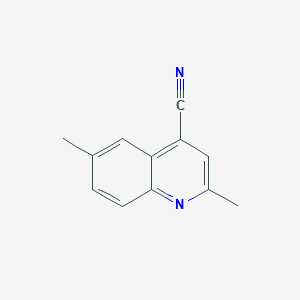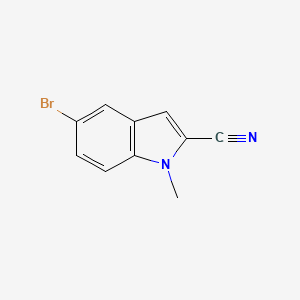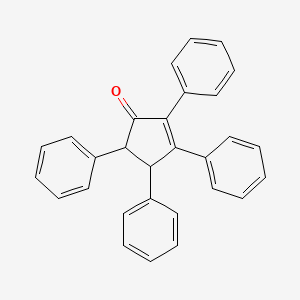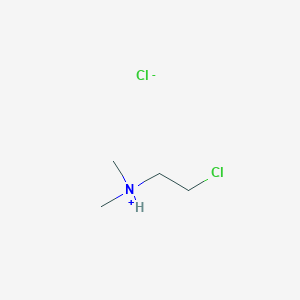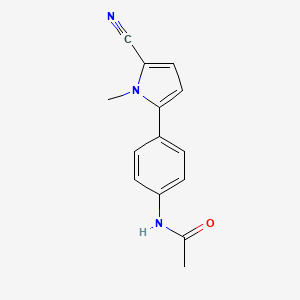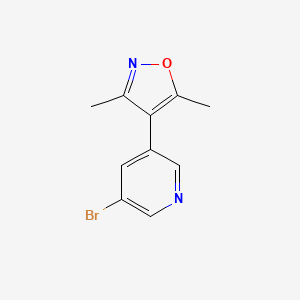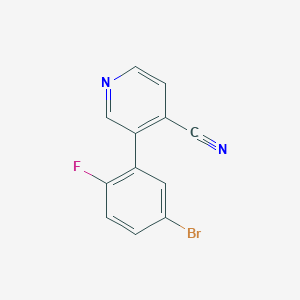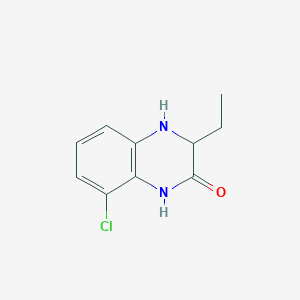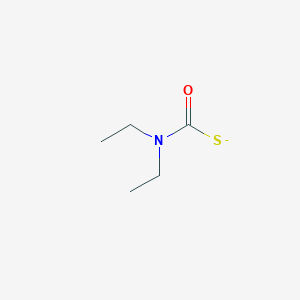![molecular formula C14H20N2O4 B8642162 benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate CAS No. 875549-00-1](/img/structure/B8642162.png)
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate
Overview
Description
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a methoxy(methyl)amino group, and a dimethyl-2-oxoethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methyl ethanolamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure, used in the synthesis of amphetamines.
Benzimidazole: A heterocyclic compound with various biological activities.
Uniqueness
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
875549-00-1 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
benzyl N-[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,12(17)16(3)19-4)15-13(18)20-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,18) |
InChI Key |
JVAALBZNQQDXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
